
2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with chloro, fluoro, trimethylsilyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Uniqueness
2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, along with a trimethylsilyl group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11ClFNO2Si |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-chloro-6-fluoro-5-trimethylsilylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11ClFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14) |
InChI Key |
RROXUFKLYUBOHA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


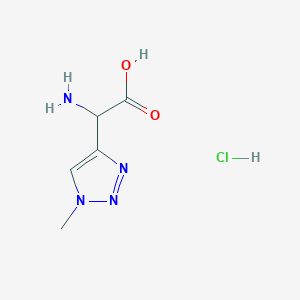
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te](/img/structure/B13492999.png)
![tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate](/img/structure/B13493004.png)
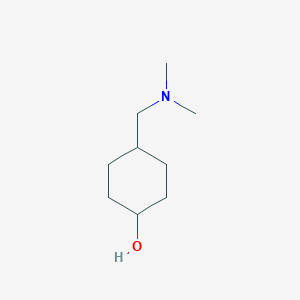
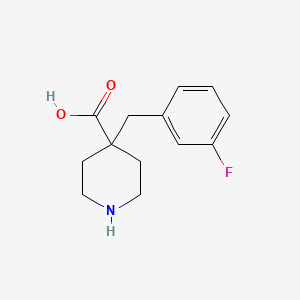

![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)
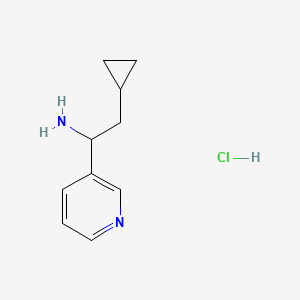
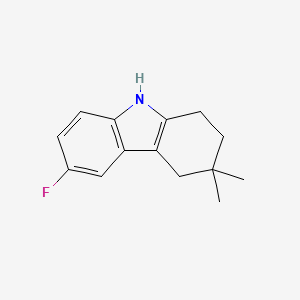
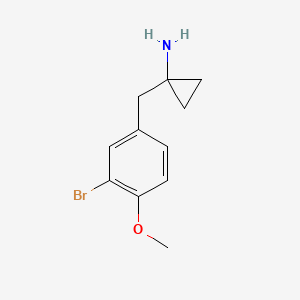
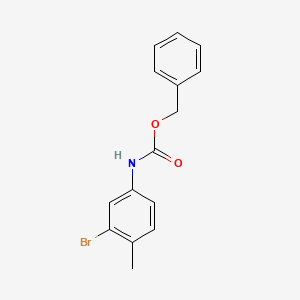
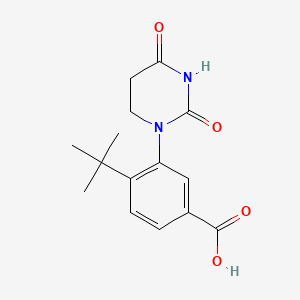
![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)
